Butyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate Butyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1029776-51-9
VCID: VC4761571
InChI: InChI=1S/C20H18FNO3/c1-2-3-12-25-20(24)18-13-22(15-10-8-14(21)9-11-15)19(23)17-7-5-4-6-16(17)18/h4-11,13H,2-3,12H2,1H3
SMILES: CCCCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F
Molecular Formula: C20H18FNO3
Molecular Weight: 339.366

Butyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

CAS No.: 1029776-51-9

Cat. No.: VC4761571

Molecular Formula: C20H18FNO3

Molecular Weight: 339.366

* For research use only. Not for human or veterinary use.

Butyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate - 1029776-51-9

Specification

CAS No. 1029776-51-9
Molecular Formula C20H18FNO3
Molecular Weight 339.366
IUPAC Name butyl 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate
Standard InChI InChI=1S/C20H18FNO3/c1-2-3-12-25-20(24)18-13-22(15-10-8-14(21)9-11-15)19(23)17-7-5-4-6-16(17)18/h4-11,13H,2-3,12H2,1H3
Standard InChI Key KMATVJQLVDBWJL-UHFFFAOYSA-N
SMILES CCCCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F

Introduction

Butyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound belonging to the isoquinoline family. It is characterized by its unique structural features, including a fluorophenyl group, which enhances its pharmacological properties. Isoquinolines are known for their diverse applications in medicinal chemistry, particularly in developing drugs targeting various diseases .

Synthesis Methods

The synthesis of Butyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. Starting materials such as 4-fluorobenzaldehyde and appropriate amines are commonly used. Palladium-catalyzed reactions are frequently employed due to their efficiency in forming carbon-carbon bonds during cyclization processes .

Biological Activities and Applications

Isoquinoline derivatives, including Butyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, are known for their diverse biological activities. These compounds often exhibit anti-inflammatory, anticancer, and antimicrobial properties, making them significant in medicinal chemistry.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. Modifications on the isoquinoline scaffold can significantly affect its potency against specific pathogens or cancer cell lines.

Research Findings and Future Directions

Research on isoquinoline derivatives continues to explore their pharmacological potential. Studies have shown that these compounds can be effective in various therapeutic areas, including cancer and infectious diseases. Future research directions may focus on optimizing synthesis methods and exploring new biological targets for these compounds.

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